molecular formula C19H16O5 B14288887 2-(2-Ethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1-benzopyran-4-one CAS No. 139006-81-8

2-(2-Ethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1-benzopyran-4-one

Cat. No.: B14288887
CAS No.: 139006-81-8
M. Wt: 324.3 g/mol
InChI Key: VMBQUXAVZFPZDX-UHFFFAOYSA-N
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Description

2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-chromen-4-one is a complex organic compound that features a unique combination of a chromenone core and a dihydrobenzo[b][1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydrobenzo[b][1,4]dioxin intermediate, which is then coupled with a chromenone derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromenone moiety to a dihydrochromenone.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrochromenone compounds.

Scientific Research Applications

2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4H-chromen-4-one: Lacks the ethoxy group, which may affect its chemical properties and biological activities.

    1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole: Contains a phenanthroimidazole moiety, making it suitable for use in OLEDs.

    2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine: Features an imidazo[1,2-a]pyridine structure, which may confer different biological activities.

Uniqueness

The presence of both the ethoxy group and the dihydrobenzo[b][1,4]dioxin moiety in 2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-chromen-4-one makes it unique compared to similar compounds

Properties

CAS No.

139006-81-8

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

IUPAC Name

2-(2-ethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one

InChI

InChI=1S/C19H16O5/c1-2-21-19-11-22-18-9-12(7-8-16(18)24-19)17-10-14(20)13-5-3-4-6-15(13)23-17/h3-10,19H,2,11H2,1H3

InChI Key

VMBQUXAVZFPZDX-UHFFFAOYSA-N

Canonical SMILES

CCOC1COC2=C(O1)C=CC(=C2)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

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